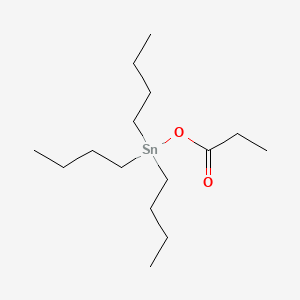

Tributyltin propionate

概要

説明

Tributyltin propionate is an organotin compound that belongs to the class of trialkyltin compounds. It is characterized by the presence of three butyl groups attached to a tin atom, which is further bonded to a propionate group. Tributyltin compounds, including this compound, have been widely used for their biocidal properties, particularly in marine antifouling paints to prevent the growth of barnacles and other marine organisms on ship hulls .

準備方法

Synthetic Routes and Reaction Conditions

Tributyltin propionate can be synthesized through the reaction of tributyltin chloride with sodium propionate. The reaction typically occurs in an organic solvent such as toluene or benzene under reflux conditions. The general reaction is as follows:

(C4H9)3SnCl+NaC2H5COO→(C4H9)3SnOOC2H5+NaCl

In this reaction, tributyltin chloride reacts with sodium propionate to form this compound and sodium chloride as a by-product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

化学反応の分析

Hydrolysis and Environmental Degradation

Tributyltin propionate undergoes pH-dependent hydrolysis in aquatic environments:

-

Acidic Conditions : Rapid cleavage of the Sn-O bond, releasing propionic acid and tributyltin hydroxide :

-

Alkaline Conditions : Slower degradation via dealkylation, forming dibutyltin species and eventually inorganic tin oxides .

Environmental Half-Lives :

| Medium | Half-Life | Conditions | Source |

|---|---|---|---|

| Marine Water | 1–2 weeks | pH 8.0, 25°C | |

| Sediment | ~2 years | Anaerobic, organic-rich |

Reactivity with Halides

The propionate group is displaced by halides via nucleophilic substitution:

Example Reaction with Iodide :

-

Kinetics : Second-order dependence on halide concentration .

-

Applications : Quantitative analysis of Sn-O bonds in organotin compounds .

Catalytic Activity

This compound acts as a Lewis acid catalyst in polymer synthesis:

-

Polyurethane Formation : Facilitates isocyanate-alcohol reactions via Sn-O-isocyanate intermediates .

-

Mechanism :

-

Efficiency : Comparable to dibutyltin dilaurate but with reduced toxicity .

Biological Interactions

While not its primary reactivity, this compound exhibits bioactivity:

-

Antiproliferative Effects : Induces G2/M cell cycle arrest in cancer cells via p21 upregulation .

-

Epigenetic Modulation : Enhances histone deacetylation (HDAC activation) in colon cancer cells .

Thermal Decomposition

At elevated temperatures (>150°C), this compound decomposes via:

-

Pathway 1 : Homolytic Sn-C bond cleavage, generating butyl radicals and tin oxides .

-

Pathway 2 : Decarboxylation, releasing CO₂ and forming tributyltin hydride .

Products Identified :

Photodegradation

UV irradiation accelerates degradation in aqueous systems:

科学的研究の応用

Chemical Applications

Reagent in Organic Synthesis

- TBT-propionate serves as a reagent for forming carbon-tin bonds in organic synthesis. It is utilized in various chemical reactions, enhancing the efficiency of synthesizing complex organic molecules.

Comparison with Other Organotin Compounds

| Compound | Application Area | Unique Properties |

|---|---|---|

| Tributyltin oxide | Marine antifouling | Strong biocidal properties |

| Tributyltin chloride | Organic synthesis | Versatile reagent |

| Tributyltin acetate | Polymer chemistry | Used as a monomer |

Biological Applications

Endocrine Disruption Studies

- Research indicates that TBT-propionate has endocrine-disrupting effects, impacting marine life significantly. Studies have documented its influence on reproductive and developmental pathways in aquatic organisms, leading to concerns about environmental contamination .

Cytotoxicity and Anticancer Potential

- TBT-propionate has shown promise in cancer research. It induces apoptosis in various cancer cell lines, exhibiting cytotoxic effects greater than traditional chemotherapeutics like cisplatin. For instance, studies reveal that TBT compounds can inhibit glucose uptake in tumor cells, leading to cell death through mechanisms distinct from DNA interaction .

Case Study: Cancer Cell Lines

- A study evaluated the effects of TBT compounds on colon cancer cells (HCT116 and CaCo-2). Results indicated a significant reduction in cell viability (up to 85%) at low concentrations (1 μM), highlighting its potential as an anticancer agent .

Industrial Applications

Marine Antifouling Paints

- TBT-propionate is widely used in marine antifouling paints to prevent biofouling on ship hulls. Its effectiveness against barnacles and other marine organisms enhances fuel efficiency by reducing drag on vessels.

Environmental Impact Assessment

- The use of TBT compounds has raised environmental concerns due to their persistence and toxicity. Regulatory bodies are assessing their impact on marine ecosystems, especially regarding reproductive failures and shell calcification anomalies in marine species .

Summary of Findings

The applications of tributyltin propionate span various fields, from chemical synthesis to biological research and industrial uses. Its unique properties enable it to function effectively as a reagent and therapeutic agent while also posing significant environmental risks.

作用機序

Tributyltin propionate exerts its effects through interactions with nuclear receptors such as the retinoid-X receptor and peroxisome proliferator-activated receptor gamma. These interactions lead to alterations in reproductive, developmental, and metabolic pathways. The compound also induces oxidative stress and apoptosis in cells, contributing to its biocidal and anticancer properties .

類似化合物との比較

Similar Compounds

- Tributyltin oxide

- Tributyltin chloride

- Tributyltin fluoride

- Tributyltin acetate

Uniqueness

Tributyltin propionate is unique due to its specific propionate group, which imparts distinct chemical and biological properties. Compared to other tributyltin compounds, this compound has been found to have specific applications in antifouling paints and potential anticancer activity .

生物活性

Tributyltin propionate (TBT-P) is an organotin compound that has garnered attention due to its diverse biological activities, particularly in the fields of toxicology and medicinal chemistry. This article explores the compound's mechanisms of action, biological effects, and potential applications, supported by relevant case studies and research findings.

This compound is primarily known for its use as a biocide in marine antifouling paints, where it prevents the growth of marine organisms on ship hulls. Its chemical structure consists of a tributyltin moiety linked to a propionate group, which enhances its solubility and bioactivity .

The biological activity of TBT-P is largely attributed to its interaction with various nuclear receptors, including:

- Retinoid-X Receptor (RXR) : Modulates gene expression related to development and metabolism.

- Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) : Involved in fat cell differentiation and glucose metabolism.

These interactions can lead to significant alterations in cellular pathways, including oxidative stress induction and apoptosis .

1. Endocrine Disruption

TBT-P has been studied for its endocrine-disrupting properties, affecting hormone signaling pathways in various organisms. For instance, exposure to TBT has been linked to reproductive and developmental abnormalities in marine species .

2. Anticancer Activity

Recent studies have highlighted TBT-P's potential as an anticancer agent. Research indicates that TBT compounds can induce apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : TBT-P has been shown to induce G2/M phase arrest in colon cancer cells, leading to reduced cell viability .

- Oxidative Stress : The compound induces reactive oxygen species (ROS) production, which contributes to cell death in tumor cells .

- Autophagy Induction : TBT compounds can trigger autophagic processes that may enhance their cytotoxic effects against cancer cells .

Study on Colon Cancer Cells

A study evaluated the efficacy of TBT derivatives on colon cancer cell lines (HCT116 and CaCo-2). The results demonstrated that TBT derivatives induced significant cytotoxic effects, with a maximum reduction in cell viability observed at low concentrations (1 μM) after 48 hours .

| Compound | Cell Line | Viability Reduction (%) |

|---|---|---|

| Tributyltin Butyrate | HCT116 | 85 |

| Tributyltin Butyrate | CaCo-2 | 75 |

Neurotoxicity Assessment

Another research effort assessed the neurotoxic effects of TBT compounds on cortical neurons. The study found that exposure to TBT chloride resulted in decreased phosphorylation of mTOR, leading to neuronal cell death via autophagy .

Toxicological Considerations

Despite its potential therapeutic applications, TBT-P poses significant toxicity risks. It is classified as a hazardous substance due to its persistence in the environment and bioaccumulation potential. Toxicological assessments have indicated various adverse effects on non-target organisms, emphasizing the need for careful regulation of its use .

特性

IUPAC Name |

tributylstannyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H6O2.Sn/c3*1-3-4-2;1-2-3(4)5;/h3*1,3-4H2,2H3;2H2,1H3,(H,4,5);/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIXTTGLRFPWJF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207337 | |

| Record name | Stannane, (propionyloxy)tributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5863-72-9 | |

| Record name | Tributyltin propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005863729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributyltin propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, (propionyloxy)tributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIBUTYLTIN PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4URD8C2CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。